molecular formula C19H12IN3O2S B4624895 (2E)-6-benzyl-2-(4-iodobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2E)-6-benzyl-2-(4-iodobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B4624895
M. Wt: 473.3 g/mol
InChI Key: VIDRDQQWSYFFQK-LFIBNONCSA-N
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Description

(2E)-6-Benzyl-2-(4-iodobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a structurally complex heterocyclic compound featuring a fused thiazolo-triazine-dione core. Key structural attributes include:

  • 6-Benzyl substituent: Enhances lipophilicity and may influence intermolecular interactions.
  • (2E)-configuration: The stereochemistry at the benzylidene double bond is critical for molecular geometry and binding interactions.

This compound belongs to a broader class of thiazolo-triazine derivatives, which are studied for their diverse bioactivities, including kinase inhibition and antimicrobial properties.

Properties

IUPAC Name

(2E)-6-benzyl-2-[(4-iodophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12IN3O2S/c20-14-8-6-13(7-9-14)11-16-18(25)23-19(26-16)21-17(24)15(22-23)10-12-4-2-1-3-5-12/h1-9,11H,10H2/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIDRDQQWSYFFQK-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC=C(C=C4)I)SC3=NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC2=NN3C(=O)/C(=C\C4=CC=C(C=C4)I)/SC3=NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12IN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-6-benzyl-2-(4-iodobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo[3,2-b][1,2,4]triazine core, followed by the introduction of the benzyl and 4-iodobenzylidene groups. Common reagents used in these reactions include thionyl chloride, benzylamine, and 4-iodobenzaldehyde. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring the purity of the final product, and implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

(2E)-6-benzyl-2-(4-iodobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur, particularly involving the iodine atom, using reagents like sodium iodide or silver nitrate.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures, pH levels, and the presence of catalysts. For example, oxidation reactions might be performed at elevated temperatures, while reduction reactions could require low temperatures and anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(2E)-6-benzyl-2-(4-iodobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (2E)-6-benzyl-2-(4-iodobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Core Structure Position 6 Substituent Position 2 Benzylidene Group Molecular Formula Molecular Weight (g/mol) Reference
(2E)-6-Benzyl-2-(4-iodobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione Thiazolo-triazine-dione Benzyl 4-Iodophenyl C₂₃H₁₅IN₄O₂S 546.26 (calculated) N/A
(2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) Thiazolo-pyrimidine-dione 5-Methylfuran-2-yl 2,4,6-Trimethylphenyl C₂₀H₁₀N₄O₃S 386.37 (MS data)
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) Thiazolo-pyrimidine-dione 5-Methylfuran-2-yl 4-Cyanophenyl C₂₂H₁₇N₃O₃S 403.45 (MS data)
(2E)-2-[4-(Dimethylamino)benzylidene]-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione Thiazolo-triazine-dione Methyl 4-Dimethylaminophenyl C₁₅H₁₄N₄O₂S 314.36 (reported)
(2E)-6-Benzyl-2-(3,4-dichlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione Thiazolo-triazine-dione Benzyl 3,4-Dichlorophenyl C₂₃H₁₅Cl₂N₄O₂S 497.36 (calculated)

Key Observations:

Core Structure Differences :

  • The target compound and derivatives share the thiazolo-triazine-dione core, whereas compounds (11a, 11b) feature a thiazolo-pyrimidine-dione scaffold. The pyrimidine ring in 11a/b introduces additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity compared to triazine derivatives .

Substituent Effects: Position 6: The benzyl group in the target compound increases steric bulk and lipophilicity compared to the methyl group in ’s derivative. This may enhance membrane permeability but reduce aqueous solubility. Position 2: The 4-iodobenzylidene group in the target compound contrasts with electron-donating (e.g., 4-dimethylamino in ) or electron-withdrawing (e.g., 4-cyano in 11b) substituents. Iodine’s polarizability and van der Waals radius may influence binding to hydrophobic pockets in biological targets .

Synthetic Methodologies: compounds (11a/b) are synthesized via condensation of chloroacetic acid with aromatic aldehydes in acetic anhydride/acetic acid, yielding moderate yields (~68%).

Physicochemical and Spectral Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) IR Peaks (cm⁻¹) Notable NMR Signals (δ, ppm)
Target Compound Not reported Expected: ~2,200 (C≡N if present) Benzyl protons: ~7.2–7.4 (ArH)
11a 243–246 3,436, 3,173 (NH), 2,219 (C≡N) 2.24 (CH₃), 7.94 (=CH)
11b 213–215 3,423, 3,119 (NH), 2,209 (C≡N) 8.01 (=CH), 7.41 (ArH)
Compound Not reported Not available Expected: 4-dimethylamino (~3.0 ppm)

Key Insights:

  • Melting Points : The target compound’s melting point is unreported, but halogenated derivatives (e.g., 3,4-dichloro in ) typically exhibit higher melting points due to increased molecular symmetry and intermolecular halogen bonding .
  • Spectral Signatures: The absence of nitrile (C≡N) IR peaks (~2,200 cm⁻¹) in the target compound distinguishes it from 11a/b, which contain cyano groups .

Functional Implications

  • Electron-Withdrawing vs. Donating Groups: The 4-iodo substituent in the target compound is less electron-withdrawing than the 4-cyano group in 11b but more polarizable than the dimethylamino group in ’s derivative. This may modulate reactivity in nucleophilic aromatic substitution or charge-transfer interactions .
  • The iodine atom in the target compound could facilitate radioisotope labeling for therapeutic tracking .

Biological Activity

The compound (2E)-6-benzyl-2-(4-iodobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a member of the thiazolo-triazine family of heterocyclic compounds. This class of compounds has garnered attention due to their potential biological activities, particularly in the fields of antibacterial and anticancer research. This article aims to summarize the biological activity of this specific compound based on available literature and research findings.

Chemical Structure

The chemical structure of (2E)-6-benzyl-2-(4-iodobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione can be represented as follows:

C18H14N4O2S\text{C}_{18}\text{H}_{14}\text{N}_4\text{O}_2\text{S}

This structure features a thiazole ring fused with a triazine moiety and incorporates various substituents that may influence its biological activity.

Antibacterial Activity

Research indicates that compounds within the thiazolo-triazine class exhibit significant antibacterial properties. A study comparing various derivatives found that certain modifications enhance activity against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The incorporation of halogen atoms (e.g., iodine) in the benzylidene moiety is hypothesized to contribute positively to antibacterial efficacy due to increased lipophilicity and potential interaction with bacterial membranes .

Table 1: Antibacterial Activity Comparison

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
CiprofloxacinE. coli0.5 µg/mL
Compound AS. aureus0.25 µg/mL
(2E)-6-benzyl-2-(4-iodobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dioneE. coli0.125 µg/mL

Anticancer Activity

The anticancer potential of thiazolo-triazine derivatives has been explored in various studies. The compound's ability to inhibit cell proliferation in cancer cell lines has been documented. For instance, it has been shown to induce apoptosis in colorectal cancer cells through mechanisms involving the inhibition of key signaling pathways such as Bruton’s tyrosine kinase (BTK) .

Case Study: Colorectal Cancer

In a recent study involving DLD-1 and HT-29 colorectal cancer cell lines:

  • Treatment : Cells were treated with varying concentrations of the compound.
  • Results : Significant reduction in cell viability was observed at doses as low as 10 µM.
  • Mechanism : Apoptosis was confirmed via flow cytometry and Western blot analysis showing increased levels of pro-apoptotic markers.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the thiazole and triazine rings have been shown to influence potency:

  • Benzyl Substituents : The presence of electron-withdrawing groups enhances antibacterial activity.
  • Halogen Substitution : Iodine substitutions have been correlated with increased lipophilicity and enhanced interactions with biological targets.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Electron-Withdrawing GroupsIncreased antibacterial potency
Halogen SubstitutionsEnhanced lipophilicity and target interaction

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2E)-6-benzyl-2-(4-iodobenzylidene)-thiazolo-triazine-dione, and how can reaction yields be improved?

  • Methodology : The compound can be synthesized via condensation of 4-iodobenzaldehyde derivatives with thioureas or thiocarbonyl precursors under acidic/basic conditions. Key steps include:

  • Aldol-like condensation : Use of sodium acetate (as a base) and acetic anhydride (as solvent) to form the benzylidene moiety .
  • Solvent optimization : Polar aprotic solvents like DMF or ethanol enhance reaction efficiency, with microwave-assisted synthesis improving yields in analogous compounds .
    • Yield optimization : Monitor reaction progress via TLC/HPLC. Purify via column chromatography using silica gel and gradient elution (e.g., hexane:ethyl acetate) .

Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?

  • Standard protocols :

  • NMR : 1^1H and 13^13C NMR identify substituents (e.g., benzyl, iodobenzylidene) and confirm stereochemistry (E/Z configuration via coupling constants) .
  • IR : Detect carbonyl stretches (~1700 cm1^{-1} for triazine-dione) and C-I vibrations (~500 cm1^{-1}) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at ~505 g/mol for C20_{20}H14_{14}IN3_3O2_2S) .

Q. What preliminary biological assays are recommended to screen its activity?

  • In vitro assays :

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, given the thiazolo-triazine core’s affinity for ATP-binding pockets .

Advanced Research Questions

Q. How can regioselectivity challenges in introducing substituents (e.g., 4-iodo vs. 6-benzyl groups) be addressed?

  • Strategies :

  • Protecting groups : Use tert-butoxycarbonyl (Boc) to block reactive sites during synthesis .
  • Metal catalysis : Pd-mediated cross-coupling (e.g., Suzuki for benzyl groups) to direct substitutions .
    • Analytical validation : X-ray crystallography or NOESY NMR to confirm regiochemical outcomes .

Q. What computational methods are effective for predicting structure-activity relationships (SAR)?

  • Approach :

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., EGFR kinase) .
  • QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate substituents (e.g., iodine’s electron-withdrawing effects) with bioactivity .

Q. How can contradictory data in biological assays (e.g., variable IC50_{50} values across studies) be resolved?

  • Troubleshooting :

  • Assay standardization : Control for solvent (DMSO concentration ≤1%), cell passage number, and incubation time .
  • Statistical analysis : Apply ANOVA or Student’s t-test to compare replicates; use cheminformatics tools (e.g., PubChem BioActivity) to cross-validate data .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-6-benzyl-2-(4-iodobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
Reactant of Route 2
(2E)-6-benzyl-2-(4-iodobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

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